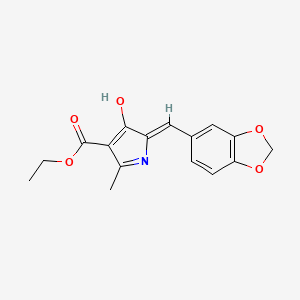
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, also known as ML352, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine exerts its effects by inhibiting PDE10A, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This leads to the activation of downstream signaling pathways that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and physiological effects:
Studies have shown that 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has a number of biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced synaptic plasticity, and neuroprotection against oxidative stress and excitotoxicity. 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has also been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological processes. However, one limitation of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, including the development of more potent and selective PDE10A inhibitors, the investigation of its effects on other intracellular signaling pathways, and the evaluation of its therapeutic potential in clinical trials. Additionally, studies are needed to further elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine.
Méthodes De Synthèse
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 3,4-dimethoxyaniline to form an intermediate product. This intermediate product is then reacted with piperidine to yield 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine.
Applications De Recherche Scientifique
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. Inhibition of PDE10A has been shown to have beneficial effects in animal models of Parkinson's disease, schizophrenia, and Huntington's disease.
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c1-26-18-8-6-14(11-19(18)27-2)23-15-4-3-9-24(12-15)20(25)13-5-7-16(21)17(22)10-13/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHWVJDYBUGHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C=C3)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)

![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)
![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)